

# Next-Generation CDK2 Inhibitors: A Comparative Meta-Analysis of Clinical Trials

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A deep dive into the burgeoning landscape of next-generation Cyclin-Dependent Kinase 2 (CDK2) inhibitors reveals a promising new frontier in oncology, particularly for treatment-resistant cancers. This guide provides a comprehensive meta-analysis of the clinical trial data for four leading next-generation CDK2 inhibitors: PF-07104091, BLU-222, INCB123667, and BG-68501. It is designed for researchers, scientists, and drug development professionals to objectively compare the performance of these agents and understand the experimental frameworks used to evaluate them.

The rationale for developing selective CDK2 inhibitors is rooted in their potential to overcome resistance to CDK4/6 inhibitors, a common challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] Furthermore, aberrations in the CDK2 pathway, such as Cyclin E1 (CCNE1) amplification, are implicated in various cancers, including ovarian, endometrial, and gastric cancers, making CDK2 a compelling therapeutic target.[3][4] [5] This guide synthesizes the latest clinical trial findings to offer a comparative perspective on the efficacy, safety, and experimental protocols of these emerging therapies.

## Comparative Efficacy of Next-Generation CDK2 Inhibitors

The clinical development of selective CDK2 inhibitors has shown promising early signs of antitumor activity across a range of solid tumors. The following table summarizes the key efficacy data from the initial clinical trials of PF-07104091, BLU-222, INCB123667, and BG-68501.



| Inhibitor (Trial ID)      | Patient Population  | Key Efficacy Results   |
|---------------------------|---|--|
| PF-07104091 (NCT04553133) | Heavily pretreated HR+/HER2-metastatic breast cancer (mBC) patients who progressed on prior CDK4/6 inhibitors.[6]                       | In 16 response-evaluable mBC patients, the confirmed partial response (PR) rate was 18.8% (3 patients), with a stable disease (SD) rate of 37.5% (6 patients). The disease control rate (DCR) was 61.5%.[6]                                  |
| BLU-222 (NCT05252416)     | Patients with advanced solid<br>tumors, including HR+/HER2-<br>breast cancer, endometrial<br>cancer, and ovarian cancer.[4]             | A partial response was observed in a patient with HR+/HER2- metastatic breast cancer who had received five prior lines of therapy, including palbociclib and abemaciclib.[4]   |
| INCB123667 (NCT05238922)  | Patients with advanced platinum-resistant and refractory ovarian cancer (OC).   | In the dose-expansion cohort, the overall response rate (ORR) was 24.3% (9 out of 37 evaluable patients), including 2 complete responses (CR) and 7 partial responses (PR). The highest ORR of 31.3% was observed in the 50mg BID cohort.[8] |
| BG-68501 (NCT06257264)    | Patients with advanced,<br>nonresectable, or metastatic<br>solid tumors, including<br>HR+/HER2- breast cancer and<br>ovarian cancer.[9] | In 24 efficacy-evaluable patients, one patient with heavily pretreated HR+/HER2-breast cancer achieved a partial response, and 10 patients had stable disease.[9]  |

## **Safety and Tolerability Profile**

The safety profiles of these next-generation CDK2 inhibitors are a critical aspect of their clinical evaluation. The table below outlines the most common treatment-emergent adverse events



(TEAEs) observed in the respective clinical trials.

| Inhibitor (Trial ID)      | Most Common Treatment-<br>Emergent Adverse Events<br>(All Grades)                                      | Dose-Limiting Toxicities (DLTs)  |
|---------------------------|--|--|
| PF-07104091 (NCT04553133) | Nausea (77.1%), diarrhea (48.6%), vomiting (48.6%), fatigue (45.7%), and anemia (45.7%).[6]            | G3 fatigue, G3 nausea, G3<br>anorexia, and G3 diarrhea<br>were observed at higher dose<br>levels.[6] |
| BLU-222 (NCT05252416)     | Nausea (33%), vomiting (22%), anemia (22%), diarrhea (22%), and fatigue (18%).[4]                      | Grade 3 nausea and grade 3 blurred vision/photophobia were reported at higher doses.  [10]           |
| INCB123667 (NCT05238922)  | Nausea (42%),<br>thrombocytopenia (35%),<br>anemia (30%), neutropenia<br>(26%), and fatigue (23%).[11] | Not explicitly detailed in the provided results.   |
| BG-68501 (NCT06257264)    | Nausea (56.1%), vomiting (48.8%), and fatigue (24.4%). [9][12]   | No DLTs were observed to date during dose escalation.[9]   |

### **Experimental Protocols**

A standardized approach to evaluating these novel agents is crucial for cross-trial comparisons. The following sections detail the common methodologies employed in the clinical trials of these next-generation CDK2 inhibitors.

#### **Study Design and Patient Population**

The initial clinical trials for PF-07104091, BLU-222, INCB123667, and BG-68501 are predominantly Phase 1/2, open-label studies.[13][14][15][16] These studies typically consist of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase to further evaluate safety and preliminary efficacy in specific tumor types.[3][11][17][18]



Key inclusion criteria generally involve patients with advanced or metastatic solid tumors who have progressed on standard-of-care therapies.[1][19][20][21] A significant focus is placed on patients with HR+/HER2- breast cancer who have developed resistance to CDK4/6 inhibitors, as well as patients with tumors harboring CCNE1 amplification.[14][15][18][19] Patients are typically required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and measurable disease as per the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[3][22][23]

Common exclusion criteria include patients with known symptomatic brain metastases requiring steroids, other active malignancies, and major surgery or radiation therapy within a few weeks of starting the study drug.[20][24][25]

## **Pharmacokinetic and Pharmacodynamic Assessments**

Pharmacokinetics (PK): The primary objective of the PK analysis is to characterize the absorption, distribution, metabolism, and excretion of the CDK2 inhibitors. Blood samples are collected at various time points to determine key PK parameters.[4][6][16][17] For instance, in the trial for PF-07104091, steady-state plasma exposures were shown to increase proportionally with the dose.[6]

Pharmacodynamics (PD): PD assessments aim to evaluate the biological effects of the drug on its target. This is often done through the analysis of biomarkers in blood and tumor tissue. A common PD marker for CDK2 inhibitors is the reduction of phosphorylation of Retinoblastoma (Rb) protein, a downstream target of CDK2.[10] In the INCB123667 trial, a reduction in circulating tumor DNA (ctDNA) was observed at all dose levels, indicating target engagement. [11][17] Similarly, the BLU-222 trial showed that increasing doses were associated with decreased thymidine kinase 1 (TK1) activity and pRb levels.[10]

### **Tumor Response Evaluation**

The anti-tumor activity of the CDK2 inhibitors is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[26][27] This involves standardized measurements of tumor lesions at baseline and subsequent time points to determine objective response rates.

According to RECIST 1.1, the following criteria are used:

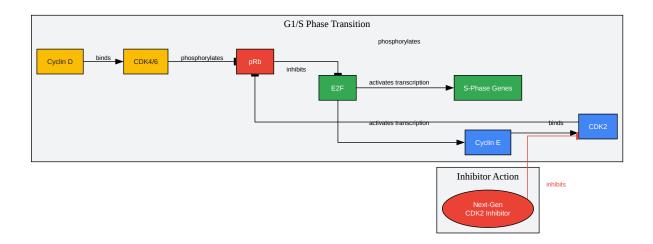


- Complete Response (CR): Disappearance of all target lesions. [28]
- Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.[28]
- Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions, or the appearance of new lesions.[28]
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[28]

Tumor assessments are typically performed at baseline and then at regular intervals as specified in the study protocol.[3]

## **Visualizing the Landscape**

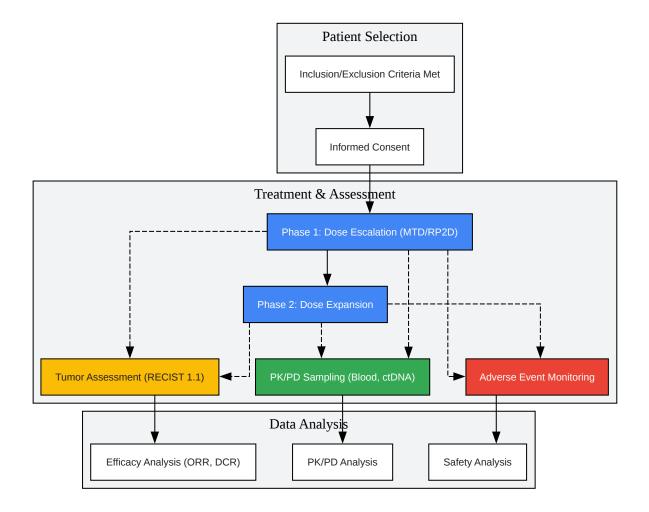
To better understand the context of these clinical trials, the following diagrams illustrate the CDK2 signaling pathway and a generalized experimental workflow.





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Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.



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Caption: Generalized experimental workflow for Phase 1/2 CDK2 inhibitor clinical trials.



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